molecular formula C18H19FN2O4S B2991130 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1173271-58-3

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2991130
CAS No.: 1173271-58-3
M. Wt: 378.42
InChI Key: PXMXIMZFMANUCM-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an intricate organic compound. This compound features multiple functional groups including a fluorine atom, a methoxyacetyl group, and a sulfonamide group attached to a tetrahydroquinoline structure. It finds its application in various scientific domains due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process:

  • Formation of the tetrahydroquinoline core: : This usually involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

  • Introduction of the methoxyacetyl group: : This is often achieved via an acylation reaction, where the tetrahydroquinoline is treated with methoxyacetyl chloride in the presence of a base like pyridine.

  • Attachment of the sulfonamide group: : The sulfonamide moiety is introduced through a sulfonation reaction using sulfonyl chloride and a suitable amine.

Industrial Production Methods

For industrial-scale production, the process is typically optimized for yield and cost-effectiveness:

  • Large batch reactions: : Scale-up of the Pictet-Spengler reaction can be managed in large reactors with continuous stirring and temperature control.

  • Automated processes: : Acylation and sulfonation reactions are often automated to ensure precision and reproducibility, which are crucial for the high-purity requirements of the final product.

  • Purification steps: : The product is then purified using techniques like crystallization or chromatography to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

  • Reduction: : The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

  • Substitution: : Halogenation reactions can occur at the aromatic rings, especially involving the fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride in anhydrous solvents.

  • Substitution: : Halogen sources like N-bromosuccinimide (NBS) under light or radical initiator conditions.

Major Products

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various halogenated analogs.

Scientific Research Applications

The compound 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds significant applications across multiple fields:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Due to its structural complexity, it is often studied for its potential interactions with various biological macromolecules.

  • Medicine: : It has been explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

  • Industry: : It is utilized in the development of new materials, particularly in the field of organic electronics and specialty polymers.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide varies based on its application:

  • Molecular Targets: : In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways.

  • Pathways Involved: : It can modulate specific biochemical pathways by binding to target sites, leading to inhibition or activation of those pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include other fluorinated sulfonamides and tetrahydroquinoline derivatives. Some notable mentions:

  • 4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Uniqueness

  • Fluorine Substitution: : The presence of the fluorine atom imparts unique electronic properties to the compound, affecting its reactivity and interactions with biological targets.

  • Methoxyacetyl Group: : This group can influence the compound's lipophilicity and membrane permeability, important for its biological activity.

These similar compounds differ primarily in their halogen substituents, which can significantly alter their chemical properties and reactivity.

Hopefully, this deep dive gives you a comprehensive understanding of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its various aspects

Properties

IUPAC Name

4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMXIMZFMANUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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